

# "structure-activity relationship of Octahydro-2H-benzimidazole-2-thione derivatives"

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## Compound of Interest

Compound Name: Octahydro-2H-benzimidazole-2-thione

Cat. No.: B1334742

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A comprehensive analysis of the structure-activity relationship (SAR) for **Octahydro-2H-benzimidazole-2-thione** derivatives is currently limited by the scarcity of published research on this specific saturated heterocyclic system. However, the extensive body of work on the closely related aromatic benzimidazole-2-thione scaffold provides a robust framework for understanding key SAR principles that can guide future research into their saturated counterparts. This guide compares the biological activities of various benzimidazole-2-thione derivatives, details common experimental protocols, and visualizes the established SAR and experimental workflows.

## Structure-Activity Relationship of Benzimidazole-2-thione Derivatives

The biological activity of benzimidazole-2-thione derivatives is significantly influenced by the nature and position of substituents on the benzimidazole core. The primary points of modification are the N-1 and N-3 positions of the imidazole ring and the C-5 and C-6 positions of the benzene ring.

## Antimicrobial Activity

The benzimidazole scaffold is a well-known pharmacophore in antimicrobial agents.<sup>[1]</sup> The SAR for antibacterial and antifungal activity can be summarized as follows:

- **N-Alkylation and Acylation:** Introduction of alkyl and acryloyl groups at the N-1 and N-3 positions has been shown to modulate antibacterial activity. Generally, shorter alkyl chains (2-4 carbons) at the N-1 position are favorable for activity against both Gram-positive and Gram-negative bacteria.[2] The presence of an  $\alpha,\beta$ -unsaturated carbonyl moiety, such as methacryloyl, appears to be crucial for significant antibacterial effects.[2]
- **Substituents on the Benzene Ring:** Electron-withdrawing groups on the benzene ring tend to enhance antibacterial activity, while electron-donating groups may favor antifungal activity.[3]
- **Hybrid Molecules:** Conjugating the benzimidazole-2-thione scaffold with other heterocyclic rings, such as triazoles, has been a successful strategy to enhance antimicrobial potency.[4] The nature of the linker between the two heterocyclic systems also plays a role in the overall activity.

## Anticancer Activity

Benzimidazole derivatives have shown promise as anticancer agents, with their mechanism often attributed to the inhibition of specific kinases or interaction with microbial components.[5]

- A series of N-substituted benzimidazol-2-thione derivatives have been synthesized and evaluated for their in-vitro anticancer activity against various human cancer cell lines, including breast, rhabdomyosarcoma, and liver cancer cells.[6]
- Specific substitutions have led to compounds with significant activity. For instance, compound 2i in a particular study demonstrated the highest antibacterial activity and was also the most potent derivative against the human rhabdomyosarcoma cell line.[6]

## Enzyme Inhibition

Benzimidazole-2-thiones have been identified as inhibitors of various enzymes. For example, N-acylated derivatives have been shown to inhibit bacterial hyaluronan lyase. The potency of this inhibition is influenced by the nature of the acyl group and the substitution pattern on the benzimidazole ring.

## Data Presentation

The following table summarizes the antimicrobial activity of a selection of 1-alkyl-3-methacryloyl-benzimidazol-2-thione derivatives.

Compound ID	N-1 Substituent	R	Activity against B. cereus (MIC, $\mu\text{g/mL}$ )	Activity against S. aureus (MIC, $\mu\text{g/mL}$ )	Activity against E. coli (MIC, $\mu\text{g/mL}$ )
3bI1	Ethyl	CH <sub>3</sub>	12.5	12.5	6.25
3bI2	Propyl	CH <sub>3</sub>	12.5	25	3.13
3bI3	Isopropyl	CH <sub>3</sub>	12.5	12.5	6.25
3bI4	Butyl	CH <sub>3</sub>	12.5	12.5	6.25
3bI5	Pentyl	CH <sub>3</sub>	>100	>100	>100
3bI6	Isopentyl	CH <sub>3</sub>	12.5	25	3.13
3bI7	Benzyl	CH <sub>3</sub>	>100	>100	>100
Ampicillin	-	-	6.25	1.56	3.13

## Experimental Protocols

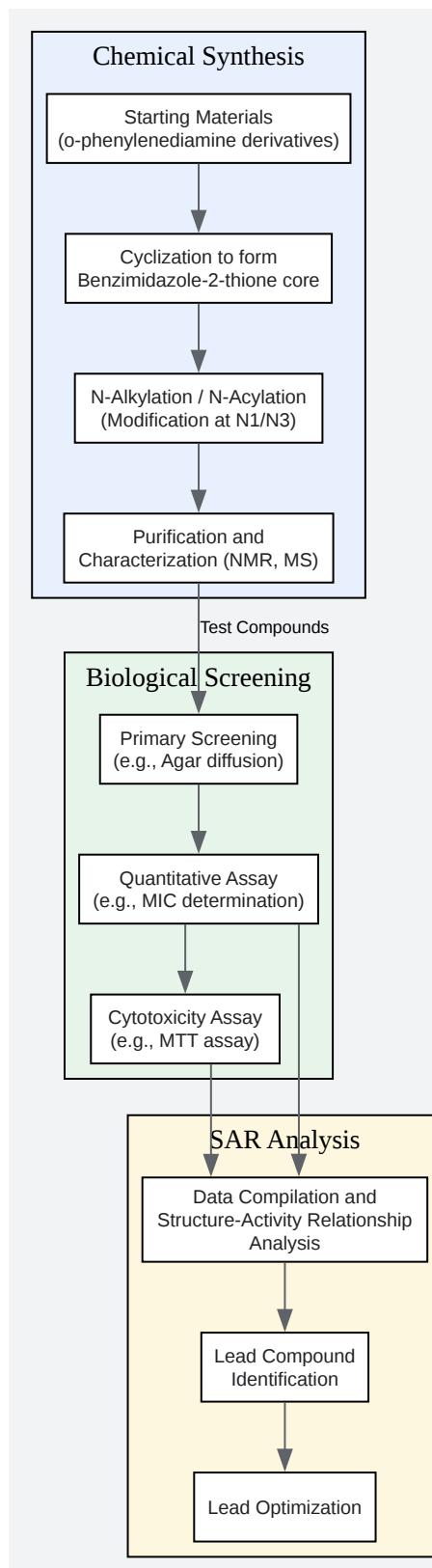
### General Synthesis of 1-Alkyl-3-methacryloyl-1H-benzo[d]imidazol-2(3H)-thione (3bI)[2]

- N-Alkylation: 2-Mercaptobenzimidazole is reacted with an appropriate alkyl halide in the presence of a base to yield 1-alkyl-1H-benzo[d]imidazol-2(3H)-thione.
- N-Acylation: The N-alkylated product is then treated with methacryloyl chloride in the presence of a base to afford the final 1-alkyl-3-methacryloyl-1H-benzo[d]imidazol-2(3H)-thione derivatives. The structures are typically confirmed using <sup>1</sup>H-NMR, <sup>13</sup>C-NMR, and ESI-MS spectral analysis.

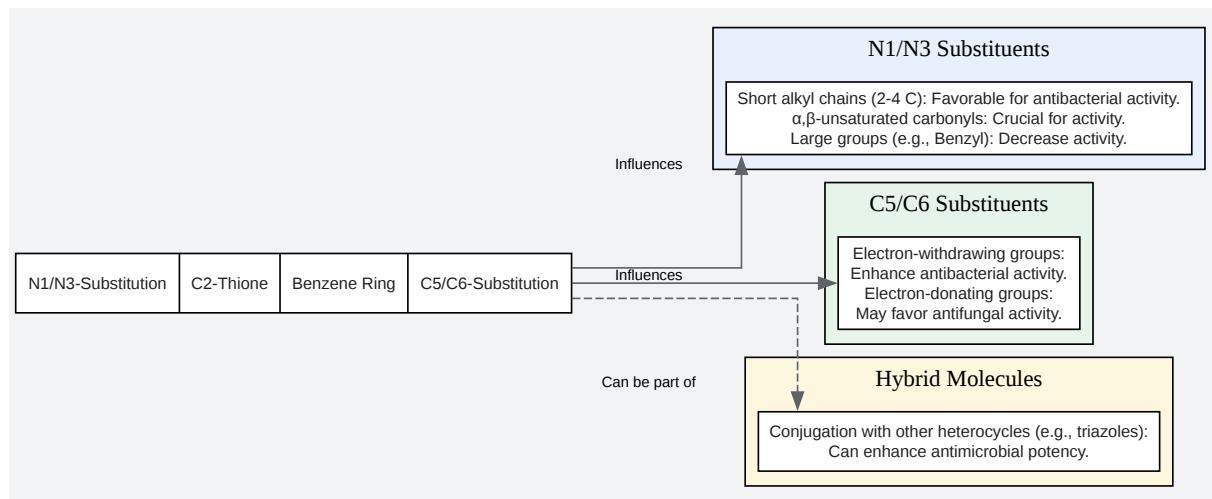
## Antimicrobial Screening by Broth Microdilution Method[2]

- Preparation of Inoculum: Bacterial strains are cultured in Mueller-Hinton broth. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard.
- Preparation of Test Compounds: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration.
- Microdilution Assay: The assay is performed in 96-well microtiter plates. Serial two-fold dilutions of the test compounds are prepared in Mueller-Hinton broth.
- Inoculation: Each well is inoculated with the standardized bacterial suspension.
- Incubation: The plates are incubated at 37°C for 24 hours.
- Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

## Mandatory Visualization

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Caption: Experimental workflow for synthesis and evaluation of benzimidazole-2-thione derivatives.



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Caption: Key structure-activity relationships of benzimidazole-2-thione derivatives.

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